N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This structure is substituted at the 3-position with a 3-fluorophenyl group and at the 6-position with a thioacetamide moiety linked to a 4-ethoxyphenyl group. Such substitutions are critical for modulating biological activity, particularly in targeting protein interactions or enzymatic pathways.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-2-29-17-8-6-16(7-9-17)23-19(28)13-30-20-11-10-18-24-25-21(27(18)26-20)14-4-3-5-15(22)12-14/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQFORMYGVJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its pharmacological profiles, including antibacterial, antifungal, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C21H18FN5O2S |
| Molar Mass | 423.46 g/mol |
| CAS Number | 721964-51-8 |
1. Antibacterial Activity
Research indicates that derivatives of the triazole moiety exhibit notable antibacterial properties. The compound under discussion has been evaluated against various bacterial strains. For instance, studies have shown that similar triazole compounds demonstrate minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study:
A study on triazole derivatives reported that certain compounds exhibited higher antibacterial activity than traditional antibiotics like ampicillin . This suggests potential for this compound in treating resistant bacterial infections.
2. Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. Compounds similar to this compound have shown effectiveness against fungi such as Candida albicans and Aspergillus fumigatus. The reported MIC values for effective compounds range from 0.5 to 4 μg/mL .
3. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has highlighted that triazole-containing compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest . For example, a related study found that triazole derivatives could effectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Many triazoles act as inhibitors of enzymes critical for bacterial and fungal survival.
- Receptor Modulation: The compound may modulate receptors involved in cancer cell proliferation.
Comparison with Similar Compounds
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6)
- Substituents : Methyl group at the triazolopyridazine 3-position and N-methylphenylacetamide at the 6-position.
- Activity : Inhibits Lin28/let-7 interaction, rescues let-7 miRNA function, and reduces tumorsphere formation in cancer cell lines at 80 µM .
- Key Difference : The absence of a fluorine atom and ethoxy group may reduce target specificity compared to the target compound.
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide (CAS 891115-66-5)
- Substituents : Pyridin-3-yl group at the triazolopyridazine 3-position and thiazine-linked acetamide at the 6-position.
- Key Difference : The pyridine-thiazine system may alter solubility and binding kinetics compared to the fluorophenyl-ethoxyphenyl motif.
Triazinoindole Derivatives with Thioacetamide Moieties ()
Compounds 23–27 in share a thioacetamide backbone but feature a triazino[5,6-b]indole core instead of triazolopyridazine. Examples include:
- N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23): Cyanomethylphenyl substitution may enhance cellular uptake but lacks fluorophenyl’s electronic effects .
Other Heterocyclic Acetamide Derivatives
- N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide () : Cyclopentyl and tosyl groups enhance steric bulk, likely reducing membrane permeability compared to the target compound .
Data Table: Key Structural and Functional Comparisons
*Estimated based on structural similarity.
Research Findings and Mechanistic Insights
Q & A
Q. What are the recommended protocols for synthesizing N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
A multi-step synthesis approach is typically employed, involving:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization reactions using hydrazine derivatives and carbonyl-containing intermediates.
- Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution or coupling reactions (e.g., using thiourea or mercaptoacetic acid derivatives).
- Step 3 : Functionalization with the 4-ethoxyphenyl group through Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
Key Considerations : Optimize reaction conditions (temperature, catalysts like Pd(PPh₃)₄, and solvent systems) to improve yield and purity. Use HPLC or NMR to monitor intermediate formation .
Q. How should researchers handle and store this compound to ensure stability?
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Use -NMR and -NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (expected [M+H]⁺ ~470–480 Da).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; aim for ≥95% purity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Target Docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity to targets like kinases or GPCRs. Focus on the triazolo-pyridazine core’s interactions with catalytic sites .
- SAR Studies : Modify substituents (e.g., ethoxyphenyl to methoxyphenyl) and calculate changes in binding energy (ΔG) using MM-GBSA. Validate with in vitro assays .
Q. What strategies resolve contradictions in reported toxicity profiles of similar triazolo-pyridazine derivatives?
- Case Study : If one study reports hepatotoxicity (e.g., elevated ALT in rodents) while another does not:
Q. How can researchers design experiments to evaluate the compound’s metabolic stability?
Q. What formulation challenges arise due to the compound’s physicochemical properties?
- Low Solubility : Address via salt formation (e.g., HCl or mesylate salts) or nanoemulsion systems.
- LogP Optimization : Use shake-flask assays to measure partition coefficients; aim for LogP <5 to enhance bioavailability .
Methodological Recommendations
- Contradiction Resolution : Replicate conflicting studies under identical conditions (e.g., cell lines, assay buffers) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- SAR Validation : Synthesize 5–10 analogs with systematic substituent variations and correlate structural changes with activity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
